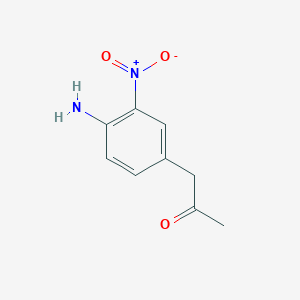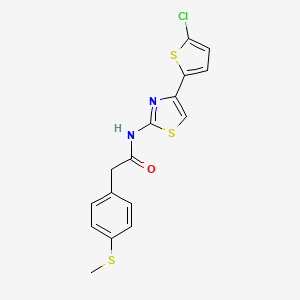
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a key structural unit in many pharmaceutical preparations . It’s part of a series of compounds synthesized for their potential biological activities .
Synthesis Analysis
The compound is synthesized as part of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Applications De Recherche Scientifique
Antiproliferative and Anti-HIV Activity
A study on derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, which are structurally related to N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, demonstrated significant antiproliferative activity against human tumor-derived cell lines. Specifically, compounds showed remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, when screened for inhibitors against HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and subjected to in vitro testing against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited potent anti-mycobacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range, showcasing the scaffold's promise in developing new treatments for tuberculosis (Pancholia et al., 2016).
Antibacterial and Antifungal Properties
Compounds based on the structure of interest have been synthesized and shown moderate activity against bacterial strains such as Bacillus Subtilis and Escherichia Coli. This suggests the potential for developing new antibacterial agents from this chemical scaffold (Deshmukh et al., 2017).
Antipsychotic Agents
Heterocyclic analogues of benzamides have been evaluated as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine and serotonin receptors and showed promise in antagonizing specific behaviors in mice, indicating potential utility in treating psychotic disorders (Norman et al., 1996).
Anticancer and Antimicrobial Agents
Several studies have synthesized and evaluated derivatives for their anticancer and antimicrobial activities. Notably, some compounds showed significant cytotoxicity against cancer cell lines and antimicrobial efficacy, highlighting the potential of this scaffold in developing new therapeutic agents (El-Masry et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown significant antimicrobial activity and anticancer potency . The molecular docking study demonstrated that these compounds may be used as a lead for rational drug designing for the anticancer molecules .
Biochemical Pathways
aurora kinase inhibitors, α-folate receptor inhibitors, CDK-inhibitors, activin-like kinase (ALK) inhibitors, EGFR inhibitors, topoisomerase inhibitors, pin1 (Protein interaction with NIMA1) inhibitors, T cell proliferation inhibitors on peripheral blood mononuclear cells (PBMC) and jurkat cells, and VEGFR inhibitors .
Result of Action
Similar compounds have shown significant antimicrobial activity and anticancer potency .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPYDBOELYTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)


![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)
![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)



![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)
![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)
